molecular formula C9H16ClNO4 B2539693 Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride CAS No. 2375247-87-1

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride

Cat. No. B2539693
CAS RN: 2375247-87-1
M. Wt: 237.68
InChI Key: FEGHSNMLONUTDR-HHQFNNIRSA-N
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Description

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is its high selectivity towards the target enzymes involved in the inflammatory response. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride. One possible direction is the investigation of its potential use as a treatment for other inflammatory disorders such as inflammatory bowel disease and psoriasis. Additionally, further studies could be conducted to optimize the synthesis method and improve the solubility of the compound for easier administration in experimental settings.
Conclusion:
In conclusion, Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride is a promising compound with potential applications in various fields, particularly in the treatment of inflammatory disorders. Further research and development are needed to fully understand its mechanism of action and optimize its use in experimental settings.

Synthesis Methods

Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride can be synthesized through a multi-step process involving the reaction of pyrrolidine-2-carboxylic acid with methoxyacetyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

Methyl (Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, it has also been investigated for its potential use as a local anesthetic.

properties

IUPAC Name

methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)4-6-3-7(10-5-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHSNMLONUTDR-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1C[C@H](NC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate;hydrochloride

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